molecular formula C24H18FN3O4 B247105 ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

Número de catálogo B247105
Peso molecular: 431.4 g/mol
Clave InChI: XAPSHNNUKFNVGA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate, also known as compound 1, is a novel small molecule with potential therapeutic applications. This compound was first synthesized in 2017 by a team of researchers at the University of California, San Diego. Since then, it has garnered attention from the scientific community due to its unique structure and potential biological activity.

Mecanismo De Acción

The exact mechanism of action of ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1 is not fully understood. However, it is believed that the ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate works by inhibiting certain enzymes and proteins involved in various biological processes. For example, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to induce apoptosis in cancer cells by activating certain signaling pathways. Compound 1 has also been shown to have antibacterial activity by disrupting the bacterial cell membrane.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1 in lab experiments is its unique structure, which may allow for the development of more specific and potent drugs. Additionally, its multiple biological activities make it a promising candidate for the treatment of various diseases. However, one limitation is that the exact mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Direcciones Futuras

There are several potential future directions for research on ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1. One area of interest is its potential as a treatment for inflammatory bowel disease. Further studies are needed to determine the optimal dosage and administration route for this application. Additionally, more research is needed to fully understand the mechanism of action of ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1 and its potential as a therapeutic agent for other diseases, such as cancer and bacterial infections. Finally, the development of more potent and specific derivatives of ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1 may lead to the development of more effective drugs.

Métodos De Síntesis

The synthesis of ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1 involves a multi-step process that includes the use of various reagents and catalysts. The initial step involves the reaction of 3-fluorobenzaldehyde with 2-furylacetic acid to form an intermediate ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate. This intermediate is then reacted with a pyrazole derivative to form the core structure of ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1. The final step involves the addition of a benzoate group to the core structure to yield the final product.

Aplicaciones Científicas De Investigación

Compound 1 has shown potential as a therapeutic agent in various scientific studies. One study conducted on mice showed that ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1 has anti-inflammatory properties and can reduce the severity of inflammatory bowel disease. Another study showed that ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1 can inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death. Additionally, ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1 has been shown to have antibacterial activity against certain strains of bacteria.

Propiedades

Nombre del producto

ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

Fórmula molecular

C24H18FN3O4

Peso molecular

431.4 g/mol

Nombre IUPAC

ethyl 4-[4-(3-fluorophenyl)-3-(furan-2-yl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate

InChI

InChI=1S/C24H18FN3O4/c1-2-31-24(30)14-8-10-17(11-9-14)28-22(15-5-3-6-16(25)13-15)19-20(18-7-4-12-32-18)26-27-21(19)23(28)29/h3-13,22H,2H2,1H3,(H,26,27)

Clave InChI

XAPSHNNUKFNVGA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CO4)C5=CC(=CC=C5)F

SMILES canónico

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CO4)C5=CC(=CC=C5)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.